Technical Master Guide: (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane
Technical Master Guide: (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane
The following technical guide details the properties, synthesis, and applications of (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane.
CAS: 191354-56-0 | Formula:
Executive Summary & Strategic Utility
(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane is a high-value chiral electrophile used primarily in the synthesis of complex pharmaceutical intermediates, including statin side chains, chiral lipids, and polyketide mimetics.
Unlike its 5-membered ring analog (Solketal bromide), this 1,3-dioxane (6-membered ring) derivative offers distinct conformational properties. The acetonide protecting group locks the 1,3-diol moiety into a chair conformation, providing rigid stereochemical control during nucleophilic substitution reactions. This guide addresses the critical challenge of synthesizing and isolating the 1,3-dioxane isomer, which is often competitively formed alongside the kinetically favored 1,3-dioxolane.
Core Applications
-
Chiral Pool Synthesis: Introduction of a defined (S)-stereocenter derived from L-Malic acid or L-Aspartic acid.
-
Chain Extension: Acts as a masked 1,2,4-triol equivalent; the bromide allows for
displacement (e.g., by cuprates, azides, or malonates) while the acetonide remains stable under basic conditions. -
Lipid Nanoparticles (LNPs): Synthesis of ionizable lipids requiring precise tail stereochemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule features a 1,3-dioxane ring substituted at the 4-position with a bromomethyl group.[1][2] The 2,2-dimethyl group (acetonide) serves as a protecting group for the 1,3-diol functionality.
| Property | Specification |
| IUPAC Name | (4S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxane |
| CAS Number | 191354-56-0 |
| Molecular Weight | 209.08 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~75–80 °C at 2 mmHg (Predicted) |
| Density | ~1.3 g/mL |
| Chirality | (S)-Enantiomer (derived from L-Malic Acid or L-Aspartic Acid) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Stability | Stable in basic media; Hydrolyzes in aqueous acid |
Critical Distinction: Dioxane vs. Dioxolane
Warning: Researchers often confuse this CAS with (S)-Solketal bromide (CAS 191354-56-0 is often mislabeled in non-curated databases, but chemically refers to the dioxane).
-
1,3-Dioxolane (5-ring): Kinetic product of 1,2,4-butanetriol + acetone.
-
1,3-Dioxane (6-ring): Thermodynamic product (under specific conditions) or derived from 1,3-diols. This guide focuses on the 1,3-dioxane structure.
Synthetic Methodology (The Malic Acid Route)
The most robust route to high optical purity (>98% ee) utilizes L-Malic Acid as the chiral progenitor. The synthesis requires careful control to favor the 6-membered acetal over the 5-membered isomer.
Step 1: Reduction to (S)-1,2,4-Butanetriol
L-Malic acid (or dimethyl L-malate) is reduced using Borane-Dimethyl Sulfide (BMS) or Lithium Aluminum Hydride (
-
Reagent:
/ THF -
Mechanism: Chemoselective reduction of carboxylic acids/esters to primary alcohols.
Step 2: Regioselective Acetalization
This is the pivotal step. Reaction with acetone can yield the 1,2-acetonide (dioxolane) or 1,3-acetonide (dioxane).
-
Conditions: Acetone, p-Toluenesulfonic acid (pTSA), Dehydrating agent (
or molecular sieves). -
Selectivity Control: While the 5-membered ring is kinetically favored, the 6-membered 1,3-dioxane can be enriched via thermodynamic equilibration or separated via fractional distillation due to boiling point differences.
-
Intermediate: ((S)-2,2-dimethyl-1,3-dioxan-4-yl)methanol.
Step 3: Bromination (Appel Reaction)
Conversion of the remaining primary alcohol to the bromide.
-
Reagents: Carbon Tetrabromide (
), Triphenylphosphine ( ), DCM, 0°C. -
Mechanism: Formation of an oxyphosphonium intermediate followed by
attack by bromide. -
Advantage: Neutral conditions prevent acid-catalyzed migration or hydrolysis of the acetonide.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway from L-Malic Acid to the target 1,3-dioxane electrophile.
Reactivity & Applications in Drug Discovery[1]
The core utility of CAS 191354-56-0 lies in its ability to act as a chiral electrophile . The acetonide group is stable to many nucleophiles, allowing for modular assembly of complex backbones.
Key Transformations
-
Chain Elongation (Grignard/Cuprate):
-
Reaction with Lithium dialkylcuprates (
) displaces the bromide to extend the carbon chain while preserving the 1,3-diol protection. -
Application: Synthesis of chiral lipid tails.
-
-
Azidation:
-
Reaction with
in DMF yields the azide, which can be reduced to the amine. -
Application: Synthesis of amino-diol pharmacophores (e.g., protease inhibitors).
-
-
Malonate Alkylation:
-
Reaction with diethyl malonate enolates.
-
Application: Precursor to
-lactones or statin side chains.
-
Reactivity Pathway Diagram
Figure 2: Divergent synthesis capabilities of the bromomethyl-1,3-dioxane core.
Handling, Safety, and Quality Control
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
Quality Control (Self-Validating Protocols)
To ensure the integrity of the reagent before use in high-value synthesis:
-
NMR Validation:
-
1H NMR (
): Look for the characteristic acetonide methyl singlets at ~1.4 ppm (two distinct signals due to chair conformation). The protons typically appear as a multiplet around 3.3–3.5 ppm. -
Diagnostic Check: Absence of signals at
4.0–4.3 ppm corresponding to the 1,3-dioxolane (5-ring) isomer is critical for purity.
-
-
TLC Analysis:
-
Stain with Phosphomolybdic Acid (PMA) or Anisaldehyde. The bromide is not UV active unless derivatized.
-
-
Optical Rotation:
-
Compare
with literature values to confirm enantiomeric excess (ee). A drop in rotation often indicates racemization or contamination with the achiral acetonide.
-
References
-
ChemicalBook. (S)-2,2-DIMETHYL-4-BROMOMETHYL-1,3-DIOXANE Product Properties. Retrieved from
-
Organic Syntheses. Preparation of 1,3-Dioxanes from 1,3-Diols. Org.[8][3][9] Synth. 1984, 62, 140. Retrieved from
-
PrepChem. Synthesis of Bromomethyl-1,3-dioxane derivatives. Retrieved from
-
National Institutes of Health (NIH). Applications of 1,3-Dioxanes in Drug Discovery. PubMed Central. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet for Dioxane Derivatives. Retrieved from
Sources
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- 3. 1,2,4-Butanetriol - Wikipedia [en.wikipedia.org]
- 4. What is (S)-1,2,4-Butanetriol?_Chemicalbook [chemicalbook.com]
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- 6. 2-(2-Bromoethyl)-1,3-dioxane, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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